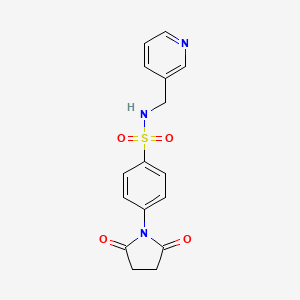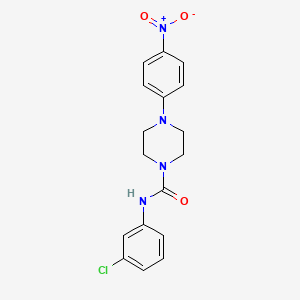
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide, commonly known as DPP4 inhibitor, is a class of medication used to treat type 2 diabetes. DPP4 inhibitors work by blocking the action of an enzyme called dipeptidyl peptidase 4 (DPP4), which breaks down a hormone called incretin. By blocking DPP4, DPP4 inhibitors increase the level of incretin in the body, which in turn stimulates the pancreas to produce more insulin and reduces the amount of glucose produced by the liver.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors involves the inhibition of the this compound enzyme, which is responsible for breaking down incretin hormones. By blocking this compound, this compound inhibitors increase the level of incretin in the body, which in turn stimulates the pancreas to produce more insulin and reduces the amount of glucose produced by the liver. This results in a reduction in blood glucose levels and an improvement in glycemic control.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have a number of biochemical and physiological effects. In addition to their glucose-lowering effects, this compound inhibitors have been shown to improve endothelial function, reduce inflammation, and promote beta-cell function. This compound inhibitors have also been shown to have beneficial effects on lipid metabolism and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors in lab experiments is their specificity for the this compound enzyme. This allows researchers to selectively target the this compound pathway without affecting other pathways. However, one limitation of using this compound inhibitors in lab experiments is their potential off-target effects, as this compound inhibitors have been shown to interact with other enzymes and receptors.
Direcciones Futuras
There are several future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors. One area of interest is the development of more potent and selective this compound inhibitors. Another area of interest is the investigation of the potential use of this compound inhibitors in the treatment of other conditions, such as cardiovascular disease, Alzheimer's disease, and cancer. Additionally, there is a need for further research on the long-term safety and efficacy of this compound inhibitors in the treatment of type 2 diabetes.
Métodos De Síntesis
The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors involves a series of chemical reactions that result in the formation of the final product. One common method for synthesizing this compound inhibitors involves the reaction of a pyrrolidine derivative with a benzene sulfonamide derivative. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes. In addition to their glucose-lowering effects, this compound inhibitors have been shown to have other beneficial effects, such as improving endothelial function and reducing inflammation. This compound inhibitors have also been investigated for their potential use in the treatment of other conditions, such as cardiovascular disease, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15-7-8-16(21)19(15)13-3-5-14(6-4-13)24(22,23)18-11-12-2-1-9-17-10-12/h1-6,9-10,18H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMQAYDSJTJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4886651.png)


![ethyl 6-amino-5-cyano-2-propyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B4886683.png)
![ethyl N-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B4886690.png)
![1-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B4886696.png)
![ethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4886704.png)
![2-[(3-fluorophenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886706.png)
![N-(3'-methoxy-2-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B4886712.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B4886729.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B4886738.png)
![2,4-difluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4886745.png)
